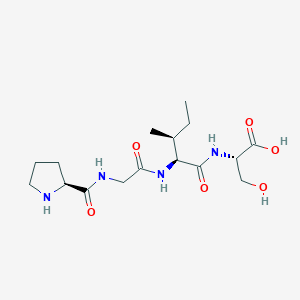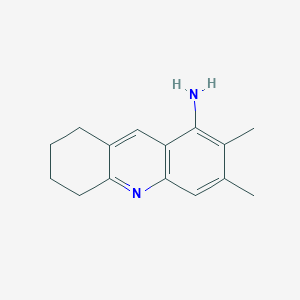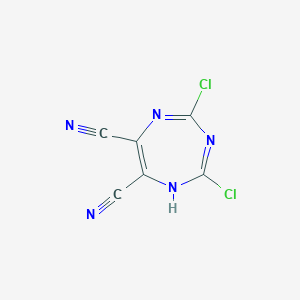![molecular formula C9H6Cl4OS B14226666 Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester CAS No. 534572-34-4](/img/structure/B14226666.png)
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is an organosulfur compound It is a derivative of ethanethioic acid, where the hydrogen atoms are replaced by chlorine atoms and the ester group is substituted with a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester typically involves the reaction of ethanethioic acid with trichloromethyl chloroformate and 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid:
S-Phenyl thioacetate: Another ester of thioacetic acid, used in similar applications.
Uniqueness
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is unique due to the presence of both trichloro and 4-chlorophenylmethyl groups, which impart distinct chemical properties and reactivity compared to other thioacetic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
534572-34-4 |
|---|---|
Molecular Formula |
C9H6Cl4OS |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)methyl] 2,2,2-trichloroethanethioate |
InChI |
InChI=1S/C9H6Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4H,5H2 |
InChI Key |
HNYCZRNUMWKVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
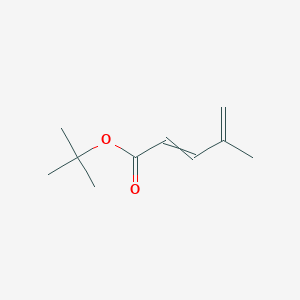
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
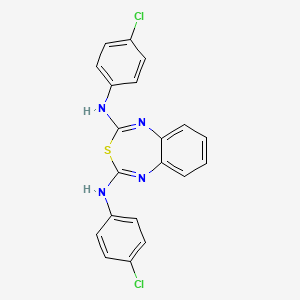

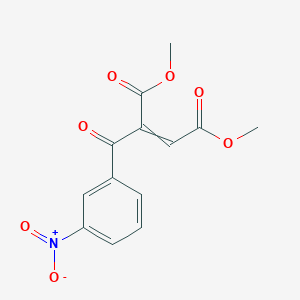
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
